(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid

Description

Chemical Identity and Classification

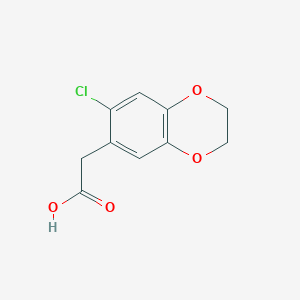

(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid is formally classified as a chlorinated benzodioxin derivative bearing an acetic acid functional group. The compound is registered under the Chemical Abstracts Service number 915921-98-1 and possesses the molecular formula C10H9ClO4. The International Union of Pure and Applied Chemistry name for this compound is 2-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, reflecting its structural composition consisting of a 2,3-dihydro-1,4-benzodioxin ring system with a chlorine atom at position 7 and an acetic acid substituent at position 6.

The compound exhibits a molecular weight of 228.63 grams per mole, as determined through standard analytical methods. Structural characterization reveals the presence of multiple functional groups that contribute to its chemical reactivity, including the dioxin ring system, the carboxylic acid group, and the chlorine substituent. The benzodioxin moiety provides aromatic stability while the acetic acid functional group imparts acidic properties and enables participation in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

Historical Context and Discovery

The development of this compound emerged from systematic investigations into benzodioxin chemistry that began gaining prominence in medicinal chemistry research. The compound was first documented in chemical databases in 2009, indicating its relatively recent emergence as a subject of scientific interest. The creation date of May 28, 2009, marks the initial registration of this compound in PubChem, with subsequent modifications recorded as recently as May 24, 2025, demonstrating ongoing research activity.

The historical development of benzodioxin derivatives can be traced to investigations of naturally occurring lignans and neolignans, which contain the 1,4-benzodioxane structural motif. Research efforts in this area were motivated by the biological activities observed in natural products such as Silybin and Purpurenol, which contain similar structural frameworks. The specific chlorinated derivative under discussion represents a synthetic advancement in this field, designed to explore structure-activity relationships and enhance specific chemical properties.

Early synthetic approaches to benzodioxin compounds utilized gallic acid as a starting material, establishing a foundation for the synthesis of various derivatives including chlorinated analogs. The development of efficient synthetic methodologies enabled the preparation of diverse benzodioxin derivatives, leading to the discovery of compounds with enhanced stability and modified reactivity profiles.

Significance in Benzodioxin Chemistry

This compound occupies a distinctive position within benzodioxin chemistry due to its structural features and chemical properties. The presence of the chlorine atom at position 7 introduces electrophilic substitution potential, while the dioxin ring contributes to molecular stability and facilitates interactions with biological targets. The acetic acid functionality provides opportunities for further chemical modifications, including esterification and salt formation reactions.

The compound demonstrates significant utility as a building block in organic synthesis, particularly in the preparation of complex molecular architectures. Its structural features enable incorporation into larger molecular frameworks through strategic chemical transformations, making it valuable for medicinal chemistry applications. The benzodioxin core structure has been recognized for its presence in biologically active compounds, including those with hepatoprotective, antioxidant, and cytotoxic properties.

Research into benzodioxin derivatives has revealed their potential as inhibitors of various biological pathways. Compounds containing the 1,4-benzodioxane moiety have demonstrated activity as heat shock factor 1 pathway inhibitors and p38α mitogen-activated protein kinase pathway modulators. The specific positioning of functional groups, such as the acetic acid substituent in the compound under investigation, has been shown to influence biological activity significantly.

Table 2: Structural Classification and Related Compounds

| Compound Class | Key Structural Features | Research Applications |

|---|---|---|

| Benzodioxin Derivatives | 2,3-dihydro-1,4-benzodioxin core | Medicinal chemistry synthesis |

| Chlorinated Analogs | Halogen substitution patterns | Structure-activity relationship studies |

| Carboxylic Acid Derivatives | Acetic acid functional groups | Chemical modification platforms |

Research Scope and Objectives

Current research involving this compound encompasses multiple scientific disciplines, including organic synthesis, medicinal chemistry, and pharmacological investigations. The primary research objectives focus on understanding the compound's chemical reactivity, exploring its potential as a synthetic intermediate, and evaluating its biological activities. These investigations aim to establish comprehensive structure-activity relationships that can guide the development of novel therapeutic agents.

Patent literature indicates active research interest in compounds containing the benzodioxin structural motif, with specific applications in the development of STING inhibitors and other therapeutic targets. The compound has been referenced in multiple patent applications, suggesting commercial and therapeutic potential. Current research efforts are directed toward optimizing synthetic methodologies and exploring novel applications in drug discovery programs.

Synthetic chemistry research focuses on developing efficient routes for the preparation of this compound and its derivatives. These efforts include investigations of reaction conditions, yield optimization, and purification methodologies. The compound serves as a platform for the synthesis of more complex molecules through various chemical transformations, including amide formation, ester synthesis, and coupling reactions.

Biological activity screening represents another significant research area, with studies examining the compound's potential pharmacological properties. Research has explored the antibacterial potential of related benzodioxin derivatives, revealing promising inhibitory activities against various bacterial strains. Additionally, investigations into enzyme inhibition, particularly lipoxygenase inhibition, have demonstrated the potential therapeutic applications of compounds in this chemical class.

Properties

IUPAC Name |

2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLSIVKEHGQKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650933 | |

| Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-98-1 | |

| Record name | (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by acetic acid substitution. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with thionyl chloride to introduce the chlorine atom at the 7-position. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Biological Activity

(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article synthesizes current knowledge regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and an average mass of approximately 228.63 g/mol. The structure features a benzodioxin core with a chlorine atom at the 7-position and an acetic acid functional group, which contributes to its unique reactivity and biological properties.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness as an antibacterial agent. It has shown significant activity against various bacterial strains:

| Bacterial Strain | % Inhibition of Biofilm Growth |

|---|---|

| Bacillus subtilis | 60.04% |

| Escherichia coli | 60.04% |

These results indicate that this compound can inhibit bacterial biofilm formation effectively, suggesting its potential use in treating bacterial infections and preventing biofilm-related complications .

Enzyme Inhibition

The compound exhibits enzyme inhibition properties that are crucial for therapeutic applications. Notably, it has been studied for its inhibitory effects on:

- Alpha-glucosidase : This enzyme is involved in carbohydrate digestion; inhibition may help manage blood glucose levels in diabetic patients.

- Acetylcholinesterase : Inhibition of this enzyme is significant for potential applications in Alzheimer's disease treatment, as it can enhance acetylcholine levels in the brain.

Molecular docking studies have indicated that this compound binds effectively to these enzymes, although specific mechanisms of action remain to be fully elucidated .

Although detailed mechanisms specific to this compound are not fully understood, its structural features suggest interactions with various biological targets. The presence of the benzodioxin moiety is known to enhance bioactivity through multiple pathways:

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Halogenated Derivatives

The position of substituents on the benzodioxin ring significantly impacts physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Electronic Comparisons

Key Findings :

- Non-chlorinated analogs exhibit lower environmental persistence but retain antiinflammatory efficacy, suggesting chlorine substitution enhances stability at the cost of biodegradability .

Functional Group Variations

Modifications to the acetic acid moiety or benzodioxin ring lead to divergent pharmacological profiles:

Table 2: Functional Group Comparisons

Key Findings :

- Amino-protected derivatives (e.g., benzyloxycarbonyl) exhibit lower acidity (pKa 3.44) compared to unmodified acetic acid analogs, altering solubility and bioavailability .

- Acrylic acid derivatives lack the chlorine substituent but benefit from extended conjugation, which may improve photostability or ligand-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.